molecular formula C15H9FN4O2 B11788150 5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine

5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11788150
M. Wt: 296.26 g/mol
InChI Key: VSCYLPHTDDUBSO-UHFFFAOYSA-N
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Description

5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of both oxazole and oxadiazole rings, which are known for their significant biological activities. The incorporation of a fluorophenyl group further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzo[d]oxazole Ring: The initial step involves the formation of the benzo[d]oxazole ring. This can be achieved by reacting 2-aminophenol with 2-fluorobenzoyl chloride under basic conditions.

    Formation of Oxadiazole Ring: The next step involves the formation of the oxadiazole ring. This can be achieved by reacting the benzo[d]oxazole derivative with hydrazine hydrate and carbon disulfide, followed by cyclization.

    Final Coupling: The final step involves the coupling of the oxadiazole derivative with an appropriate amine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and oxadiazole rings.

    Reduction: Reduction reactions can occur at the fluorophenyl group, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Substitution reactions can be carried out using various electrophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions can include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties.

Scientific Research Applications

5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of new materials, such as polymers and dyes, and in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of 5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)benzo[d]oxazole: A simpler compound with similar structural features but lacking the oxadiazole ring.

    1,3,4-Oxadiazol-2-amine: A compound with the oxadiazole ring but lacking the benzo[d]oxazole and fluorophenyl groups.

Uniqueness

5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the benzo[d]oxazole and oxadiazole rings, along with the presence of the fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H9FN4O2

Molecular Weight

296.26 g/mol

IUPAC Name

5-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H9FN4O2/c16-10-4-2-1-3-9(10)14-18-11-7-8(5-6-12(11)21-14)13-19-20-15(17)22-13/h1-7H,(H2,17,20)

InChI Key

VSCYLPHTDDUBSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)C4=NN=C(O4)N)F

Origin of Product

United States

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